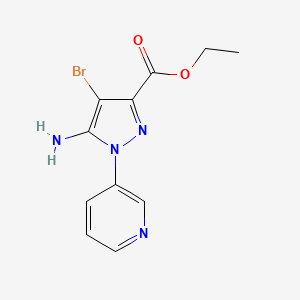
2-(Difluoromethyl)-5-iodo-thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-iodo-thiophene is an organofluorine compound that features a thiophene ring substituted with difluoromethyl and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiophene derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of metal-catalyzed reactions, where difluoromethylation is achieved through the transfer of CF2H groups to the thiophene ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-iodo-thiophene may involve large-scale difluoromethylation processes using commercially available reagents and catalysts. The choice of method depends on factors such as cost, efficiency, and environmental impact. Metal-catalyzed methods are often preferred for their high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-iodo-thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while oxidation and reduction reactions can produce various thiophene derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-iodo-thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and processes.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-iodo-thiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it useful in the design of drugs and other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-5-iodo-thiophene include other difluoromethylated thiophenes and halogenated thiophenes. Examples include:
- 2-(Difluoromethyl)-thiophene
- 2-Iodo-thiophene
- 2-(Trifluoromethyl)-thiophene
Uniqueness
The uniqueness of this compound lies in its combination of difluoromethyl and iodine substituents, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C5H3F2IS |
|---|---|
Peso molecular |
260.05 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-iodothiophene |
InChI |
InChI=1S/C5H3F2IS/c6-5(7)3-1-2-4(8)9-3/h1-2,5H |
Clave InChI |
OTOWWZZTHVHRFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
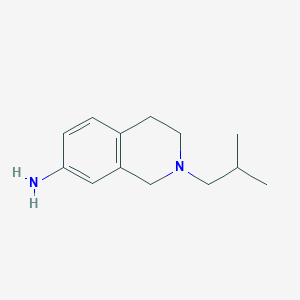

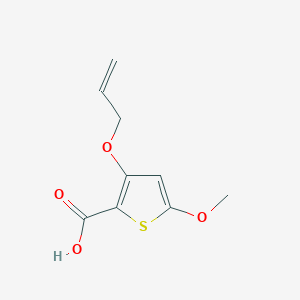



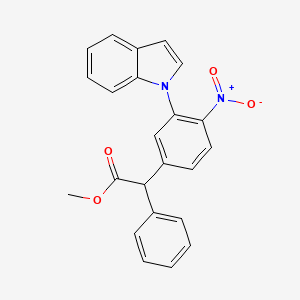



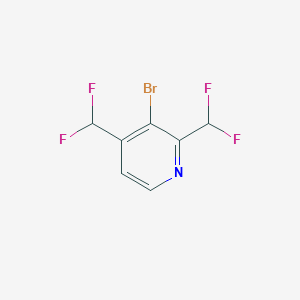
![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)
